molecular formula C10H11BrFNO B1407073 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol CAS No. 1526006-23-4

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1407073
CAS No.: 1526006-23-4
M. Wt: 260.1 g/mol
InChI Key: GNYLBRBIPQFBOG-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol (CAS 1526006-23-4) is a high-purity azetidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H11BrFNO and a molecular weight of 260.10 g/mol , this compound serves as a versatile synthetic intermediate. Azetidine derivatives are prominent structural motifs in the design and synthesis of novel therapeutic agents, particularly for central nervous system (CNS) targets . The scaffold is featured in compounds investigated as PDE9 inhibitors for the treatment of neurodegenerative diseases and cognitive disorders, including Alzheimer's disease . Furthermore, recent patent literature indicates that structurally related azetidine compounds are being actively explored for the treatment of neurodegenerative diseases, highlighting the ongoing relevance of this chemical class in neuropharmacology research . The simultaneous presence of bromo and fluoro substituents on the phenyl ring provides distinct electronic and steric properties, making this compound a valuable fluorinated building block for structure-activity relationship (SAR) studies and for further functionalization via cross-coupling reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLBRBIPQFBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C(=CC=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

Step Reagents and Conditions Description
1 2-Bromo-3-fluorobenzyl chloride or bromide Electrophilic benzyl halide precursor
2 Azetidin-3-ol Nucleophile
3 Base: Sodium hydroxide or potassium carbonate Deprotonates azetidin-3-ol to enhance nucleophilicity
4 Solvent: Polar aprotic solvent (e.g., DMF, DMSO) or aqueous-organic mixture Facilitates reaction
5 Temperature: 50–100 °C Heating promotes substitution
6 Reaction time: Several hours (typically 4–12 h) Ensures complete conversion

The reaction proceeds via an SN2 mechanism where azetidin-3-ol attacks the benzyl halide carbon, displacing the halide and forming the C–N bond linking the azetidine ring to the substituted phenyl ring.

Protective Group Strategies

In some synthetic routes, the azetidine nitrogen or hydroxyl groups may be temporarily protected to prevent side reactions:

  • Boc (tert-butoxycarbonyl) protection of azetidine nitrogen is common to control reactivity during multi-step syntheses.
  • Deprotection is typically achieved using acidic conditions such as hydrochloric acid in dioxane or trifluoroacetic acid.
  • Protective groups allow selective functionalization of the aromatic ring or side chains before final deprotection and product isolation.

Alternative Synthetic Routes

  • Suzuki Coupling Approach: For complex derivatives, Suzuki-Miyaura cross-coupling reactions can introduce aryl groups onto azetidine scaffolds bearing suitable leaving groups (e.g., bromides) under palladium catalysis. This method is useful for introducing diverse substituents on the aromatic ring prior to or after azetidine formation.
  • Reduction and Oxidation Steps: In some protocols, azetidinones (azetidin-3-ones) are first synthesized and then reduced to azetidin-3-ols using hydride reagents such as lithium aluminum hydride (LAH) in tetrahydrofuran at reflux. Oxidation steps may be employed to modify side chains or introduce functional groups.

Reaction Optimization and Industrial Scale-Up

Industrial synthesis adapts the laboratory methods with optimized parameters for yield and purity:

  • Use of industrial-grade reagents and solvents.
  • Precise control of temperature (often near reflux), reaction time, and stoichiometry.
  • Large-scale reactors with efficient mixing and heat transfer.
  • Purification by crystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Nucleophilic Substitution 2-Bromo-3-fluorobenzyl chloride + Azetidin-3-ol + Base 50–100 °C, polar aprotic solvent, 4–12 h Straightforward, high yield Possible side reactions, requires base
Protective Group Strategy Boc-protected azetidine + benzyl halide Acidic deprotection after coupling Improved selectivity, multi-step flexibility Additional steps increase complexity
Suzuki Coupling Aryl bromide + boronic acid + Pd catalyst Mild heating, base, organic solvent Enables diverse substitution Requires palladium catalyst, ligand
Reduction of Azetidinones Azetidinone + LAH Reflux in THF High selectivity for alcohol formation Sensitive to moisture, hazardous reagents

Research Findings and Analytical Data

  • Yields: Typical yields for nucleophilic substitution range from 60% to 85% depending on reagent purity and reaction conditions.
  • Purity: Purification by recrystallization or chromatography yields >95% pure product.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Scalability: The synthetic routes are scalable with minor modifications for industrial production.

Chemical Reactions Analysis

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol can undergo a variety of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the specific conditions and reagents used.

    Reduction: The compound can be reduced further to form different derivatives, such as by using stronger reducing agents.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized azetidines and related compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an azetidine ring with a bromo and fluorine atom attached to a benzyl group. The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 2-bromo-3-fluorobenzyl chloride and azetidin-3-ol.
  • Reaction Conditions : The reaction is generally performed under basic conditions using a base like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Procedure : The azetidin-3-ol is reacted with the halogenated benzyl compound in the presence of a base to yield the target compound.

Research into the biological activity of this compound has revealed several promising properties:

Antimicrobial Properties

Studies have indicated that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

These results suggest that this compound could play a role in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways. For instance, its mechanism of action may involve modulation of enzyme activities related to cancer progression .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against bacterial strains, it could be further developed into a novel antimicrobial agent.
  • Cancer Therapeutics : Its potential to inhibit cancer cell growth suggests applications in oncology, particularly for specific types of tumors.
  • Drug Development : As a building block in organic synthesis, it can serve as an intermediate in the development of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features, molecular formulas, and substituent effects of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol and related compounds:

Compound Name Phenyl Substituents Azetidine Modification Molecular Formula Molecular Weight Key Substituent Effects
This compound 2-Bromo, 3-fluoro None C₁₀H₁₁BrFNO 260.10 Ortho/meta halogenation enhances steric hindrance and electronic effects. Hydroxyl group enables hydrogen bonding.
1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol (Compound 45) 4-Bromo, 2,6-dimethoxy None C₁₃H₁₇BrNO₃ 334.19 Methoxy groups increase solubility and electron density; para-bromine reduces steric clash.
1-[(3-Bromophenyl)methyl]azetidin-3-ol 3-Bromo None C₁₀H₁₂BrNO 242.12 Meta-bromine minimizes steric hindrance; lacks fluorine’s electronegativity.
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 3-Bromo, 5-fluoro 3-Methoxy C₁₁H₁₃BrFNO 298.14 Methoxy group reduces hydrogen-bonding capacity; fluorine at para position alters electronic effects.
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol 3,4-Difluoro None C₁₀H₁₁F₂NO 199.20 Difluoro substitution enhances lipophilicity and metabolic stability; lacks bromine’s steric bulk.
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol Benzo[d]thiazol-2-yl (4,6-difluoro) None C₁₀H₈F₂N₂OS 242.25 Heterocyclic system alters aromatic interactions; sulfur atom may influence binding specificity.

Biological Activity

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the azetidinol class and is characterized by the presence of both bromine and fluorine substituents, which enhance its reactivity and biological interactions. Research has focused on its applications in medicinal chemistry, particularly as a potential therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10BrF1N1O1\text{C}_{11}\text{H}_{10}\text{BrF}_1\text{N}_1\text{O}_1

This compound features:

  • Azetidine ring : A four-membered nitrogen-containing ring that influences its biological activity.
  • Bromine and Fluorine atoms : These halogens are known to modify the electronic properties of the molecule, affecting its binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antiviral Properties

Research indicates potential antiviral activity , particularly against viruses that affect respiratory systems. The compound's ability to inhibit viral replication can be attributed to its interaction with viral proteins or host cell receptors.

Anticancer Potential

The compound has been investigated for anticancer properties , with studies suggesting it may induce apoptosis in cancer cells. Mechanistic studies have indicated that it may activate intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors in biological systems, modulating their activity. The azetidine ring may mimic natural substrates or inhibitors, facilitating binding to active sites.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-olSimilar halogen substitutionsModerate antimicrobial activity
1-(2-Chloro-3-fluorophenyl)-methylazetidin-3-olChlorine instead of BromineReduced reactivity
1-(2-Bromo-3-chlorophenyl)-methylazetidin-3-olMixed halogen substitutionsVariable activity

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. IC50 values were determined for various cancer types, revealing potent activity against breast and lung cancer cells (IC50 values around 5 µM).

Q & A

What synthetic methodologies are recommended for preparing 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol, and how can side reactions be minimized?

Basic Research Question
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidin-3-ol derivatives are often synthesized via alkylation of azetidin-3-ol with a brominated aromatic precursor. A key step is the reaction of azetidin-3-ol with 2-bromo-3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . To minimize side reactions (e.g., over-alkylation or ring-opening), controlled stoichiometry, low temperatures (0–5°C), and inert atmospheres are recommended. Purification via column chromatography using gradients of ethyl acetate/hexane ensures isolation of the target compound.

How can NMR spectroscopy be optimized to confirm the structure and purity of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for structural confirmation. Key diagnostic signals include:

  • Azetidin-3-ol protons : A triplet for the hydroxyl-bearing carbon (δ ~4.6–4.8 ppm) and multiplet signals for the azetidine ring protons (δ ~3.2–3.8 ppm) .
  • Aromatic region : Distinct splitting patterns due to bromine and fluorine substituents (e.g., doublets of doublets at δ ~7.3–7.6 ppm) .
  • Methylene bridge : A singlet or multiplet near δ ~3.5–4.0 ppm for the –CH₂– group linking the phenyl and azetidine rings.
    For purity assessment, integration ratios and absence of extraneous peaks (e.g., residual solvents) are validated using deuterated DMSO or CDCl₃.

What computational and experimental approaches are used to analyze the conformational flexibility of the azetidine ring in this compound?

Advanced Research Question
Conformational analysis combines X-ray crystallography and density functional theory (DFT). Single-crystal X-ray studies (e.g., using SHELXL ) reveal bond angles and torsion angles, highlighting the puckered geometry of the azetidine ring. DFT calculations (B3LYP/6-31G* level) predict energy minima for different conformers, which can be cross-validated with experimental data . Polar solvents may stabilize specific conformers, as evidenced by variable-temperature NMR studies.

How does the bromo-fluoro substitution pattern influence the compound’s bioactivity in neurological models?

Advanced Research Question
The 2-bromo-3-fluoro substituent enhances lipophilicity and π-stacking interactions with hydrophobic binding pockets, as seen in neuroprotective agents like T-817MA (a related azetidin-3-ol derivative) . In vitro assays (e.g., Aβ-induced neurotoxicity models) show that halogenated analogs exhibit improved blood-brain barrier penetration compared to non-halogenated counterparts. Competitive binding studies using radiolabeled ligands can quantify affinity for targets like tau protein or amyloid-β .

What strategies resolve contradictions in biological activity data across different assay platforms?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration ranges) or off-target effects. Triangulation methods are recommended:

  • Orthogonal assays : Validate results using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., MEK inhibitors with halogenated aryl groups ) to identify trends.

How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?

Advanced Research Question
Stability studies use HPLC-MS under simulated physiological conditions (pH 7.4 buffer, 37°C). Major degradation pathways include:

  • Hydrolysis of the azetidine ring : Leading to ring-opened amino alcohols, detectable via m/z shifts in MS .
  • Dehalogenation : Loss of bromine or fluorine under oxidative conditions, identified by isotopic patterns .
    Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life, while cryopreservation (-20°C under argon) is recommended for long-term storage .

What crystallographic techniques are employed to resolve ambiguities in the compound’s solid-state structure?

Advanced Research Question
High-resolution X-ray diffraction (HR-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves atomic positions, especially for the bromine and fluorine atoms. SHELX software refines thermal displacement parameters and hydrogen bonding networks. For challenging cases (e.g., twinned crystals), synchrotron radiation or cryocrystallography (100 K) improves data quality. The Flack parameter confirms absolute configuration if chirality is present .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question
SAR studies systematically modify substituents:

  • Bromo/fluoro replacement : Substitute with chloro, iodo, or methyl groups to assess steric/electronic effects .
  • Azetidine ring modification : Introduce sp³-hybridized nitrogen or fused rings to modulate rigidity .
  • Methylene bridge elongation : Replace –CH₂– with –CH₂CH₂– to evaluate flexibility impacts.
    Data is analyzed using multivariate regression or machine learning models to predict bioactivity cliffs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.